molecular formula C54H90N2O18 B1238640 Kanchanamycin A

Kanchanamycin A

Cat. No. B1238640
M. Wt: 1055.3 g/mol
InChI Key: LLKMUSZUPKLZDW-YOAYMMHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanchanamycin A is a natural product found in Streptomyces olivaceus with data available.

Scientific Research Applications

Structural Analysis

Kanchanamycin A, a polyol macrolide antibiotic, is derived from Streptomyces olivaceus Tü 4018. It possesses a unique 36-membered lactone ring and a 6-membered hemiacetal ring structure. An unusual feature of this macrolide is its terminal urea moiety. The structure of Kanchanamycin A was elucidated using electrospray MS and advanced 2D NMR techniques, such as HSQC, HMBC, and 2D-HSQC-TOCSY, due to significant signal overlap in its spectral analysis (Stephan et al., 1996).

Antibacterial and Antifungal Activities

Kanchanamycin A exhibits antibacterial and antifungal properties, showing particular effectiveness against Pseudomonas fluorescens. Its discovery was a result of HPLC-diode-array and HPLC-electrospray-mass-spectrometry screening of culture filtrates and mycelium of Streptomyces olivaceus Tü 4018. This research highlights the therapeutic potential of Kanchanamycin A in combating various microbial infections (Fiedler et al., 1996).

Role in mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway plays a crucial role in cell growth and metabolism in response to environmental factors. Although Kanchanamycin A is not directly linked to mTOR research, understanding its interaction with bacterial cells can provide insights into how external compounds, like antibiotics, influence cellular processes. This understanding is vital for developing therapeutic strategies for diseases where mTOR signaling is deregulated, such as cancer and diabetes (Saxton & Sabatini, 2017).

Kanamycin and Genetic Research

Though not directly about Kanchanamycin A, studies on Kanamycin, a related antibiotic, have implications for genetic research. Kanamycin is often used as a selective agent in genetic transformation protocols. Its impact on DNA methylation in Arabidopsis thaliana calluses highlights the potential genetic and epigenetic effects of antibiotic use in plant biotechnology (Bardini et al., 2003).

Development of Kanamycin Biosynthesis

Understanding the biosynthesis of Kanamycin, closely related to Kanchanamycin, is crucial for manipulating antibiotic production. Discovering parallel pathways in Kanamycin biosynthesis through gene cluster reconstruction in Streptomyces venezuelae offers opportunities for pathway engineering. This could lead to the direct in vivo production of new or more potent aminoglycoside antibiotics (Park et al., 2011).

properties

Product Name

Kanchanamycin A

Molecular Formula

C54H90N2O18

Molecular Weight

1055.3 g/mol

IUPAC Name

3-[[(10E,12E,18Z,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13-,33-18+

InChI Key

LLKMUSZUPKLZDW-YOAYMMHYSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C=C\C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O

synonyms

kanchanamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kanchanamycin A
Reactant of Route 2
Kanchanamycin A
Reactant of Route 3
Reactant of Route 3
Kanchanamycin A
Reactant of Route 4
Reactant of Route 4
Kanchanamycin A
Reactant of Route 5
Reactant of Route 5
Kanchanamycin A
Reactant of Route 6
Kanchanamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.